molecular formula C7H10ClFN2 B8219747 [(5-Fluoropyridin-2-yl)methyl](methyl)amine hydrochloride

[(5-Fluoropyridin-2-yl)methyl](methyl)amine hydrochloride

Cat. No.: B8219747
M. Wt: 176.62 g/mol
InChI Key: TVXQVVAWUYTOLZ-UHFFFAOYSA-N
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Description

(5-Fluoropyridin-2-yl)methylamine hydrochloride is a chemical compound that belongs to the class of fluoropyridines. Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring . This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoropyridin-2-yl)methylamine hydrochloride typically involves the reaction of 2-fluoropyridine with methylamine under specific conditions. One common method is the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid . Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of effective fluorinating reagents and reliable fluorination technology is crucial for the efficient production of fluoropyridines .

Chemical Reactions Analysis

Types of Reactions

(5-Fluoropyridin-2-yl)methylamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield different fluorinated pyridine derivatives .

Mechanism of Action

The mechanism of action of (5-Fluoropyridin-2-yl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom in the pyridine ring influences the compound’s reactivity and interaction with biological molecules . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Fluoropyridin-2-yl)methylamine hydrochloride is unique due to its specific structure, which includes both a fluorine atom and a methylamine group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

1-(5-fluoropyridin-2-yl)-N-methylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2.ClH/c1-9-5-7-3-2-6(8)4-10-7;/h2-4,9H,5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXQVVAWUYTOLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC=C(C=C1)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClFN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.62 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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